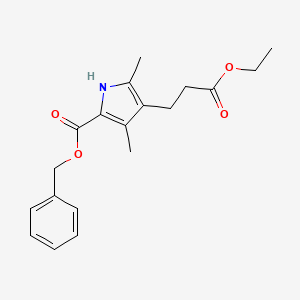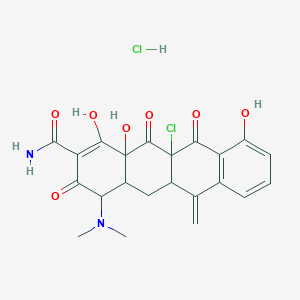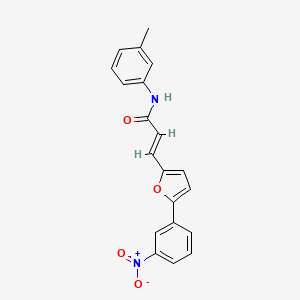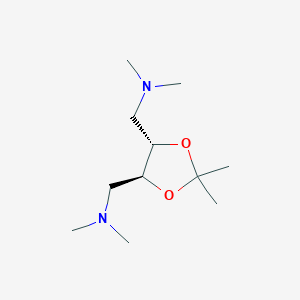![molecular formula C22H19ClO3 B11951539 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 33583-84-5](/img/structure/B11951539.png)
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring, a chlorophenoxy group, and a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with formaldehyde in the presence of a base to form 4-chlorophenoxymethanol.
- Reaction conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide, at room temperature.
-
Formation of the Biphenyl Intermediate
- React 4-bromobiphenyl with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, typically at low temperatures (0-5°C).
-
Coupling Reaction
- React the chlorophenoxymethanol with the Grignard reagent to form the desired product.
- Reaction conditions: Anhydrous conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base, typically at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may facilitate interactions with hydrophobic pockets, while the dioxolane ring can participate in hydrogen bonding.
類似化合物との比較
Similar Compounds
- 4-[(4-Chlorophenoxy)methyl]-2-(4-chlorophenyl)-1,3-dioxolane
- 4-[(4-Bromophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- 4-[(4-Methoxyphenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
Uniqueness
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to the presence of both the chlorophenoxy and biphenyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and potentially useful in various applications.
特性
CAS番号 |
33583-84-5 |
|---|---|
分子式 |
C22H19ClO3 |
分子量 |
366.8 g/mol |
IUPAC名 |
4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 |
InChIキー |
VTTSPGTWSUGSNI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
